molecular formula C13H17NO4 B8635411 2-methoxy-4-piperidin-4-yloxybenzoic acid

2-methoxy-4-piperidin-4-yloxybenzoic acid

Cat. No.: B8635411
M. Wt: 251.28 g/mol
InChI Key: DEALIBRPXNUPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-piperidin-4-yloxybenzoic acid is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid, featuring a methoxy group and a piperidyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-piperidin-4-yloxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 4-piperidinol.

    Esterification: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an ester using an appropriate alcohol and acid catalyst.

    Substitution Reaction: The ester is then reacted with 4-piperidinol under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-piperidin-4-yloxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The piperidyloxy group can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-carboxy-4-(4-piperidyloxy)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(4-piperidyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-piperidin-4-yloxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-piperidin-4-yloxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to various physiological effects.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the piperidyloxy group, making it less versatile in terms of chemical reactivity.

    4-Methoxybenzoic acid: Similar structure but with different substitution patterns, leading to different chemical and biological properties.

    2-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a piperidyloxy group, resulting in different reactivity and applications.

Uniqueness

2-methoxy-4-piperidin-4-yloxybenzoic acid is unique due to the presence of both methoxy and piperidyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-methoxy-4-piperidin-4-yloxybenzoic acid

InChI

InChI=1S/C13H17NO4/c1-17-12-8-10(2-3-11(12)13(15)16)18-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16)

InChI Key

DEALIBRPXNUPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCNCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-4-(1-Boc-4-piperidyloxy)benzoic acid (0.79 g, 2.24 mmol) was dissolved in ethyl acetate (15 ml). The solution was cooled in ice and saturated with HCl gas, then stirred 30 min in the cold. The mixture was evaporated in vacuo and the residue concentrated from ether three times to give 2-methoxy-4-(4-piperidyloxy)benzoic acid.
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0.79 g
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15 mL
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